molecular formula C8H6N2O2S B13626797 5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid

5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid

Cat. No.: B13626797
M. Wt: 194.21 g/mol
InChI Key: SGMGXAUOLCYSMD-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a carboxylic acid functional group at the 6-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 1,1’-carbonyldiimidazole to promote the interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with substituted benzyl amines . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of raw materials, optimizing reaction conditions for yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid has been explored for various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c1-4-5-2-9-3-10-7(5)13-6(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SGMGXAUOLCYSMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC=C12)C(=O)O

Origin of Product

United States

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